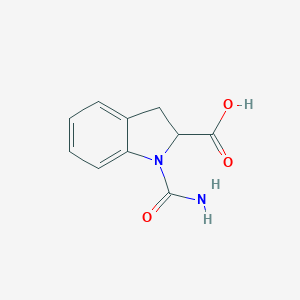

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid

Description

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid (CAS: 155883-52-6) is a bicyclic indole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) substituted with both a carboxylic acid group at position 2 and a carbamoyl group at position 1. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol. Key physicochemical properties include a predicted boiling point of 439.5 ± 55.0°C, density of 1.470 ± 0.06 g/cm³, and a pKa of 3.91 ± 0.20, indicative of moderate acidity . The compound’s structure combines hydrogen-bonding capabilities (via the carbamoyl and carboxylic acid groups) with aromatic and aliphatic features, making it a versatile scaffold in medicinal and synthetic chemistry.

Properties

IUPAC Name |

1-carbamoyl-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-10(15)12-7-4-2-1-3-6(7)5-8(12)9(13)14/h1-4,8H,5H2,(H2,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPJQNDIYNQKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434148 | |

| Record name | 1-CARBAMOYL-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155883-52-6 | |

| Record name | 1-CARBAMOYL-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . Industrial production methods often utilize catalytic processes and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid has been studied for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds allows it to act as a scaffold for drug development.

Case Study: CFTR Modulators

A study highlighted the use of compounds with indole structures in developing cystic fibrosis transmembrane conductance regulator (CFTR) modulators. These compounds showed promise in enhancing CFTR function in mutant forms, suggesting that derivatives of 1-carbamoyl-indoles could be effective in treating cystic fibrosis .

The compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. Its interactions with biological targets have been explored extensively.

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Various Enzymes | Competitive inhibition | |

| Receptor Binding | CFTR | Potentiation of channel activity | |

| Antioxidant Activity | Free Radicals | Scavenging activity |

Materials Science

In materials science, this compound has been explored for its potential as an intermediate in synthesizing novel materials with specific properties.

Case Study: Dyes and Corrosion Inhibitors

Research indicates that derivatives of this compound can be utilized in producing dyes and corrosion inhibitors due to their stability and reactivity under various conditions .

Mechanism of Action

The mechanism of action of 1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Oleracein A (5-Hydroxy-1-p-coumaric acyl-2,3-dihydro-1H-indole-2-carboxylic acid-6-O-β-D-glucopyranoside)

- Structure: Shares the 2,3-dihydroindole-2-carboxylic acid backbone but is substituted with a p-coumaric acyl group at position 1 and a glucopyranoside at position 4.

- Molecular Formula: C₂₄H₂₅NO₁₁ (MW: 503.47 g/mol).

Indole-5-carboxylic Acid

- Structure : A simpler indole derivative with a carboxylic acid group at position 3.

- Molecular Formula: C₉H₇NO₂ (MW: 161.15 g/mol).

- Key Differences : Lacks the dihydroindole ring and carbamoyl group, resulting in reduced conformational flexibility and hydrogen-bonding capacity. Melting point: 208–210°C , higher than the target compound’s predicted boiling point, suggesting greater crystalline stability .

1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole-2-carboxylic Acid

- Structure : Features a 3,4-dimethoxybenzoyl group at position 1 instead of carbamoyl.

- Molecular Formula: C₁₈H₁₇NO₅ (MW: 327.34 g/mol).

- Key Differences : The electron-withdrawing benzoyl group and methoxy substituents may lower the pKa of the carboxylic acid compared to the target compound. Enhanced lipophilicity could influence membrane permeability .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | pKa |

|---|---|---|---|---|

| 1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid | 206.20 | 439.5 ± 55.0 | N/A | 3.91 ± 0.20 |

| Indole-5-carboxylic acid | 161.15 | N/A | 208–210 | ~2.5 |

| Oleracein A | 503.47 | N/A | N/A | N/A |

| 1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole-2-carboxylic acid | 327.34 | N/A | N/A | ~4.2 (estimated) |

Notes:

- Ester derivatives (e.g., methyl indoline-2-carboxylate) exhibit lower melting points due to reduced hydrogen bonding .

Biological Activity

1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound within the indole family, recognized for its diverse biological activities and potential therapeutic applications. Indole derivatives have garnered significant attention in medicinal chemistry due to their roles in various biological processes and their presence in numerous natural products.

- IUPAC Name: this compound

- CAS Number: 155883-52-6

- Molecular Formula: C10H10N2O3

- Molecular Weight: 218.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It modulates the activity of various enzymes and receptors, influencing cellular signaling pathways. The compound's structure allows it to bind to active sites on proteins, potentially inhibiting or activating their functions.

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV integrase activity effectively. One derivative exhibited an IC50 value of 0.13 μM against HIV-1 integrase, indicating strong antiviral potential .

Anticancer Activity

Indole derivatives are also explored for their anticancer properties. Research indicates that modifications on the indole core can enhance cytotoxicity against various cancer cell lines. For example, the introduction of halogenated groups significantly improved the inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties as well. Studies suggest that indole derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics .

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves Fischer indole synthesis methods, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core. Its derivatives are synthesized through various chemical transformations that enhance biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid, and what are their key reaction conditions?

- Methodological Answer : The compound can be synthesized via cyclization of precursor indoline derivatives. For example, analogous indole-2-carboxylic acid esters (e.g., methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate) are synthesized using Fischer indole synthesis or Japp–Klingemann condensation followed by ring closure . Carbamoyl groups are typically introduced via nucleophilic substitution or coupling reactions under reflux conditions with acetic acid or DMF as solvents . Key steps include pH control (e.g., sodium acetate buffer) and purification via recrystallization from DMF/acetic acid mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., indole NH, carbamoyl NH₂) and confirms stereochemistry.

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves the 3D structure, including dihydroindole ring conformation and carbamoyl orientation.

- HPLC-MS : Validates purity and molecular weight, especially for intermediates prone to oxidation .

Q. What safety protocols are recommended for handling this compound during synthesis?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., HCl gas during ester hydrolysis) .

- Waste disposal: Segregate acidic/organic waste and use certified biohazard disposal services .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers in solution) or crystal packing differences. Strategies include:

- VT-NMR : Variable-temperature NMR to detect conformational exchange broadening .

- DFT Calculations : Compare experimental XRD bond angles/torsions with computational models (e.g., Gaussian or ORCA) to validate static vs. dynamic structures .

- Synchrotron XRD : High-resolution data collection to resolve disorder in crystal lattices .

Q. What strategies optimize the yield of microwave-assisted vs. conventional heating for carbamoyl group introduction?

- Methodological Answer :

- Microwave Synthesis : Reduces reaction time (e.g., from 5 h to 30 min) but may lower yields (30% vs. 56% in analogous reactions) due to rapid decomposition .

- Conventional Heating : Use Dean-Stark traps for azeotropic removal of water in carbamoylation steps to shift equilibrium .

- Catalysis : Employ Pd(OAc)₂ or CuI for Ullmann-type couplings to improve regioselectivity .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., enzymes with indole-binding pockets) to simulate binding modes .

- MD Simulations : GROMACS for stability analysis of carbamoyl interactions in aqueous vs. lipid environments .

- ADMET Prediction : SwissADME or ADMETLab to estimate permeability, metabolic stability, and toxicity .

Data Contradiction Analysis

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.